

# D-erythro-Ritalinic acid-d10 certificate of analysis

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## Compound of Interest

Compound Name: *D-erythro-Ritalinic acid-d10*

Cat. No.: B098154

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## Technical Guide: D-erythro-Ritalinic Acid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **D-erythro-Ritalinic acid-d10**, a deuterated internal standard essential for the accurate quantification of D-erythro-Ritalinic acid in complex biological matrices. This document outlines the material's specifications, analytical methodologies for its use, and relevant metabolic context.

## Compound Specifications

**D-erythro-Ritalinic acid-d10** is a stable isotope-labeled analog of D-erythro-Ritalinic acid, the primary metabolite of the erythro-isomers of methylphenidate. Its use as an internal standard in analytical methods, particularly those employing mass spectrometry, allows for the correction of matrix effects and variations in sample processing, leading to more precise and accurate quantification of the target analyte.<sup>[1]</sup>

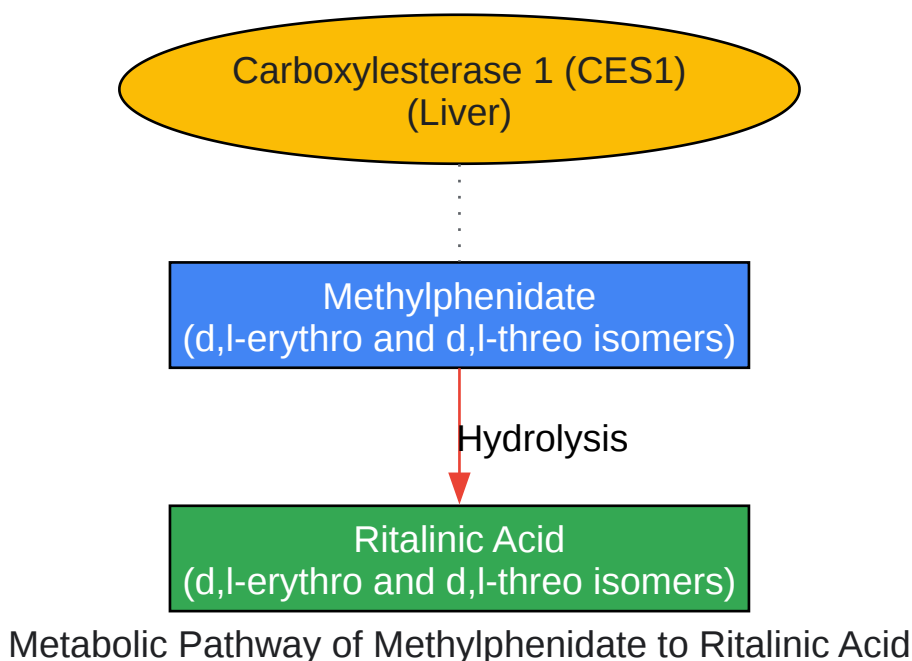
The following tables summarize the key physical and chemical properties of **D-erythro-Ritalinic acid-d10** and its non-deuterated counterpart.

Property	Value	Source(s)
Chemical Name	(2R)-2-deuterio-2-[(2S)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid	LGC Standards
Synonyms	(αR,2S)-rel-Phenyl-2-piperidineacetic Acid-d10; (R,S)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10	Dove Research & Analytics[2]
Molecular Formula	C <sub>13</sub> H <sub>7</sub> D <sub>10</sub> NO <sub>2</sub>	Pharmaffiliates[1]
Molecular Weight	229.34 g/mol	Pharmaffiliates[1]
CAS Number	1330166-48-7 (for DL-erythro Ritalinic Acid-d10)	Dove Research & Analytics[2]
Appearance	White Solid	Dove Research & Analytics[3]
Storage	2-8°C Refrigerator or Freeze	Dove Research & Analytics[3], Cerilliant[4]
Applications	Labeled metabolite of Methylphenidate, internal standard for GC/MS and LC/MS applications	Dove Research & Analytics[3], Cerilliant[4]

Property	Value	Source(s)
Chemical Name	(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid	Vulcanchem[5]
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>2</sub>	Vulcanchem[5]
Molecular Weight	219.28 g/mol	Vulcanchem[5]
CAS Number	783256-74-6	Benchchem[1]

## Metabolic Pathway and Significance

Methylphenidate contains two chiral centers, resulting in four stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The threo-enantiomers are the therapeutically active components.[1] The primary metabolic pathway for methylphenidate is the hydrolysis of the ester group to form ritalinic acid, a reaction catalyzed mainly by carboxylesterase 1 (CES1) in the liver.[1][6] The erythro-isomers of methylphenidate are associated with toxic effects rather than therapeutic benefits.[1] Therefore, the specific quantification of D-erythro-Ritalinic acid is crucial in pharmacokinetic and toxicological studies.



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*Metabolic conversion of Methylphenidate to Ritalinic Acid.*

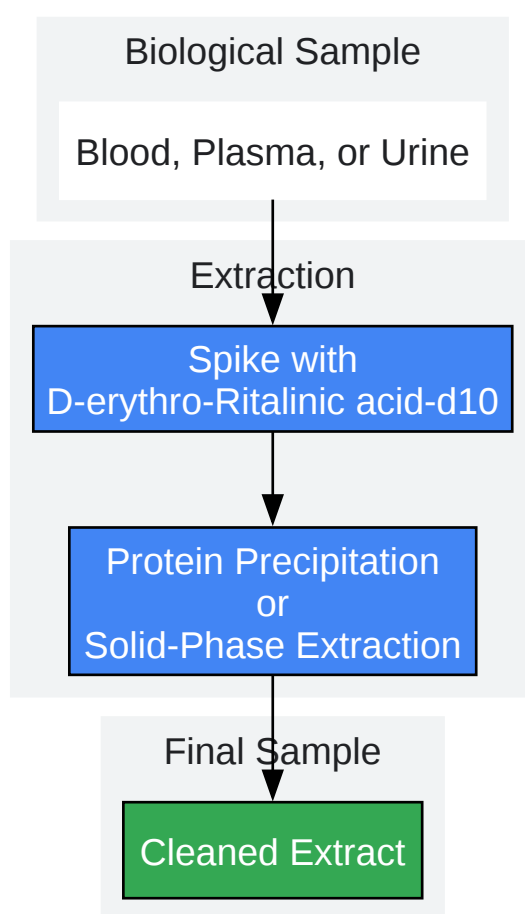
## Experimental Protocols for Quantification

The accurate quantification of D-erythro-Ritalinic acid in biological samples like blood, plasma, or urine necessitates the use of a robust analytical method, typically involving chromatographic separation coupled with mass spectrometric detection. **D-erythro-Ritalinic acid-d10** serves as an ideal internal standard for these assays.

## Sample Preparation

The initial step involves the extraction of the analyte and internal standard from the biological matrix. Common techniques include:

- **Protein Precipitation:** This method involves adding a solvent like acetonitrile or methanol to the sample to precipitate proteins, which are then removed by centrifugation.
- **Solid-Phase Extraction (SPE):** SPE provides a more specific cleanup by retaining the analytes on a solid sorbent while impurities are washed away. The analytes are then eluted with a suitable solvent. For ritalinic acid, samples can be washed with a solution of 5% methanol and 2% acetic acid in water, followed by elution with 50% methanol and 2% acetic acid in water.[7]



Sample Preparation Workflow

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*General workflow for biological sample preparation.*

## Chromatographic Separation

Chiral separation is essential to distinguish D-erythro-Ritalinic acid from its other stereoisomers. High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are commonly employed.

- Liquid Chromatography (LC): Chiral stationary phases, such as those based on vancomycin or  $\alpha$ 1-acid glycoprotein, are used for the enantioselective separation of ritalinic acid isomers. [\[8\]](#)[\[9\]](#)
- Supercritical Fluid Chromatography (SFC): SFC can be an alternative technique for the chiral separation of methylphenidate and its metabolites.[\[10\]](#)

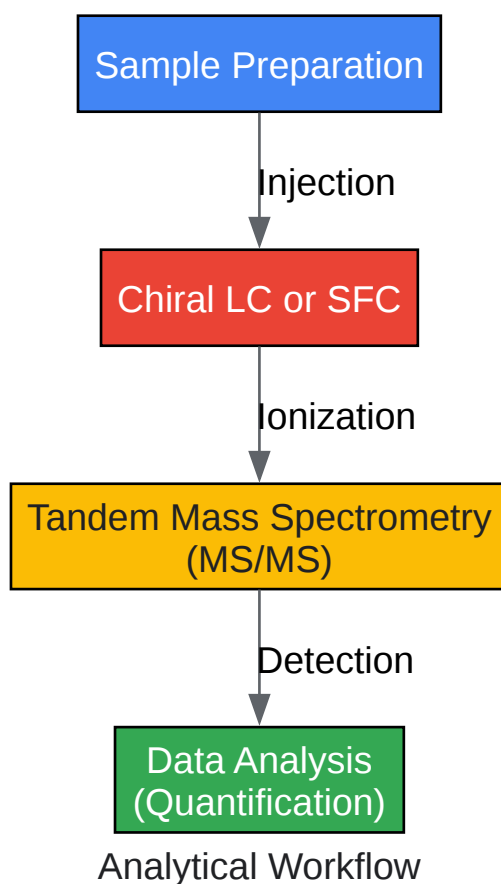
## Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity. The analysis is typically performed in positive ion mode using electrospray ionization (ESI).

The following table lists example mass transitions that can be monitored, although these may need to be optimized for the specific instrument used.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
dl-threo-Ritalinic acid	234.2	84.1
Ritalinic acid-d4 (IS)	224.2	88.1
dl-threo-Methylphenidate	234.2	84.2
Methylphenidate-d4 (IS)	238.2	88.1

Note: The specific mass transitions for **D-erythro-Ritalinic acid-d10** would need to be determined empirically but are expected to be shifted by the mass of the deuterium labels compared to the unlabeled compound.



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*High-level overview of the analytical procedure.*

## Conclusion

**D-erythro-Ritalinic acid-d10** is an indispensable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development. Its use as an internal standard in validated analytical methods ensures the generation of high-quality, reliable data for the quantification of D-erythro-Ritalinic acid. This guide provides a foundational understanding of its properties and application in experimental settings. For specific analytical method development, further optimization of sample preparation, chromatography, and mass spectrometry parameters is recommended.

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